Swerchirin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,8-dihydroxy-3,5-dimethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-19-7-5-9(17)12-11(6-7)21-15-10(20-2)4-3-8(16)13(15)14(12)18/h3-6,16-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSHHHWDGOHNPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C(C=C3O2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200102 | |
| Record name | Swerchirin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521-65-3 | |
| Record name | Swerchirin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Swerchirin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Swerchirin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SWERCHIRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQB9X426DM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation, Characterization, and Analytical Methodologies for Swerchirin
Extraction Techniques
The initial step in obtaining Swerchirin is its extraction from the plant matrix. The choice of extraction method and solvent system is critical to maximize the yield and purity of the target compound.
Solvent extraction is a fundamental technique for isolating this compound and other xanthones from plant materials. The selection of an appropriate solvent is based on the polarity of the target compounds. Xanthones like this compound are generally insoluble in water but soluble in various organic solvents. nih.gov
Research has shown that a mixture of acetone and water (80:20) is an effective solvent system for the extraction of a broad range of xanthones, including this compound, from Swertia species. nih.govresearchgate.net This mixture facilitates the extraction of phenolic compounds from the plant material. nih.gov In one study, the aerial parts of Swertia longifolia were extracted with 80% acetone to isolate this compound and other xanthones. semanticscholar.orgphcog.comscite.ai
Another commonly used solvent for the extraction of this compound is hexane (B92381). nih.gov Hot solvent extraction with hexane has been identified as an efficient method. nih.gov A study comparing different extraction procedures, including maceration and sonication, concluded that hot extraction of the plant material with hexane for one hour, repeated three times, was the optimal method for this compound extraction. nih.govresearchgate.net This method was favored due to its high recovery rate and reduced interference from other compounds. nih.gov
The choice of solvent can significantly impact the extraction efficiency. A comparative study of different solvents for the extraction of antioxidant compounds from Opuntia ficus-indica highlighted that methanol (B129727), ethanol (B145695), and acetone, often in aqueous mixtures, are commonly used for extracting phenolic compounds.
Table 1: Comparison of Solvent-Based Extraction Approaches for this compound
| Extraction Method | Solvent System | Plant Source | Key Findings | Reference |
| Hot Solvent Extraction | Hexane | Swertia longifolia | Determined as the best method for quantitative analysis due to high recovery and less interference. | nih.govresearchgate.net |
| Maceration | 80:20 Acetone-Water | Swertia longifolia | An excellent choice for the extraction of all xanthones for purification purposes. | nih.govresearchgate.net |
| Soxhlet Extraction | Methanol | Mentha piperita | Used for the initial crude extraction before fractionation. | nih.gov |
Following the initial solvent extraction, the crude extract is typically subjected to fractionation to separate the components based on their chemical properties. This step helps in enriching the fraction containing this compound and removing unwanted compounds.
A common fractionation strategy involves partitioning the crude extract between immiscible solvents of varying polarities. For instance, a methanol crude extract can be suspended in water and then successively extracted with solvents like hexane, chloroform (B151607), ethyl acetate (B1210297), and butanol. nih.gov This process yields fractions with different chemical profiles. This compound, being a xanthone (B1684191), was successfully isolated from the hexane fraction of Swertia chirayita. nih.gov
Another fractionation approach involves the separation of phenolic and non-phenolic constituents. nih.govresearchgate.netsemanticscholar.orgphcog.com After the initial extraction with an acetone-water mixture, the extract is concentrated, and the pH is adjusted to separate the phenolic compounds. nih.gov The acidic solution is then extracted with a solvent like dichloromethane (B109758) to obtain a phenolic fraction enriched with xanthones, including this compound. nih.govsci-hub.se
Purification Strategies
The final stage in obtaining pure this compound involves the use of various chromatographic techniques to separate it from other closely related compounds present in the enriched fraction.
Column chromatography is a widely used technique for the purification of natural products. frontiersin.orgresearchgate.net In this method, the crude or fractionated extract is loaded onto a column packed with a solid adsorbent, such as silica gel or alumina. youtube.com Different solvents or solvent mixtures are then passed through the column to elute the compounds at different rates based on their affinity for the adsorbent and solubility in the mobile phase. youtube.com This differential migration allows for the separation of individual compounds. youtube.com While specific details on the use of conventional column chromatography for this compound are not extensively documented in the provided search results, it is a standard preliminary purification step for plant extracts before more advanced techniques are employed. For instance, octadecyl silane (ODS) column chromatography has been used to purify notoginsenoside Fc, demonstrating its utility in separating compounds of similar polarity. nih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification of this compound. semanticscholar.orgscite.ai Semi-preparative HPLC, in particular, is employed to isolate pure compounds in sufficient quantities for further analysis and characterization. nih.gov
A validated semi-preparative HPLC method has been developed for the purification of this compound from the phenolic fraction of Swertia longifolia. nih.govresearchgate.net This method utilizes a C18 column and a gradient mobile phase consisting of methanol and 0.1% formic acid. nih.govresearchgate.netsemanticscholar.orgphcog.com The use of a gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of closely related xanthones. nih.gov Using this technique, researchers were able to purify this compound along with several other xanthones from the same plant source. nih.govsemanticscholar.orgsemanticscholar.org
Table 2: HPLC Parameters for the Purification of this compound
| Parameter | Specification | Reference |
| Column | C18 | nih.govresearchgate.netsemanticscholar.org |
| Mobile Phase | Gradient of Methanol and 0.1% Formic Acid | nih.govresearchgate.netsemanticscholar.org |
| Detection | UV | nih.govresearchgate.net |
The purity of the isolated this compound is typically confirmed by analytical HPLC, which provides high resolution and sensitivity. nih.gov The analytical method for this compound has been validated for parameters such as linearity, selectivity, precision, and accuracy, ensuring the reliability of the quantification. nih.govsemanticscholar.org
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has been successfully applied to the preparative separation of this compound. researchgate.netnih.gov Unlike traditional chromatography methods, HSCCC does not use a solid support matrix, thus avoiding irreversible adsorption of the sample. wikipedia.org
A specific HSCCC method was developed for the preparative separation of xanthones, including this compound, from the Tibetan medicinal plant Swertia mussotii. researchgate.netnih.gov This method employed a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water. researchgate.netnih.gov The upper phase served as the stationary phase, while the lower phase was used as the mobile phase. researchgate.netnih.gov
Using this HSCCC method, researchers were able to isolate 21 mg of this compound with a purity of over 98% from a 150 mg crude sample. researchgate.netnih.gov The identity and purity of the isolated compound were confirmed by ¹H-NMR and ¹³C-NMR analysis. researchgate.netnih.gov This demonstrates that HSCCC is a high-performance and environmentally friendly method for the systematic isolation and purification of this compound. researchgate.netnih.gov
Table 3: HSCCC Parameters for the Separation of this compound
| Parameter | Specification | Reference |
| Solvent System | n-hexane:ethyl acetate:methanol:water (5:5:10:4, v/v/v/v) | researchgate.netnih.gov |
| Stationary Phase | Upper phase of the solvent system | researchgate.netnih.gov |
| Mobile Phase | Lower phase of the solvent system | researchgate.netnih.gov |
| Flow Rate | 1.5 mL/min | researchgate.netnih.gov |
| Rotation Speed | 800 rpm | researchgate.netnih.gov |
| Temperature | 25 °C | researchgate.netnih.gov |
Spectroscopic and Chromatographic Characterization
The structural elucidation and quantification of this compound, a xanthone found in various medicinal plants, rely on a combination of advanced spectroscopic and chromatographic techniques. These methodologies are crucial for confirming the identity of the compound and ensuring its purity when isolated from natural sources.
High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique used for the separation of compounds in a mixture. When coupled with Mass Spectrometry (MS), it becomes a highly effective tool for the identification and structural characterization of the separated components. For the analysis of xanthones like this compound, HPTLC is typically performed on silica gel 60 F254 plates.
A suitable mobile phase for the separation of xanthones often consists of a mixture of non-polar and polar solvents. For instance, a mobile phase composed of toluene, dioxane, and acetic acid in a ratio of 77:20:3 (v/v/v) has been successfully used for the separation of other xanthones. researchgate.net After development, the plate is scanned densitometrically to determine the retardation factor (Rf) of the separated spots. While specific HPTLC-MS data for this compound is not extensively documented in publicly available literature, the technique is well-suited for its analysis. The Rf value for a related secoiridoid glycoside, swertiamarin (B1682845), has been reported as 0.53 ± 0.02 using a mobile phase of ethyl acetate, methanol, and water (7.7:1.3:0.8, v/v/v). mdpi.com
Following chromatographic separation, the spot corresponding to this compound can be directly analyzed by MS. This is achieved by eluting the compound from the HPTLC plate and introducing it into the mass spectrometer. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the analyte, confirming its identity. The hyphenation of HPTLC with MS allows for the rapid and accurate identification of compounds in complex herbal extracts. unsri.ac.id
Table 1: HPTLC Parameters for Xanthone Analysis
| Parameter | Description |
| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F254 |
| Mobile Phase (Example) | Toluene: Dioxane: Acetic Acid (77:20:3, v/v/v) |
| Detection | Densitometric scanning at a specified wavelength (e.g., 368 nm for some xanthones) |
| Coupled Technique | Mass Spectrometry (MS) for identification |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. The structure of this compound has been confirmed using ¹H-NMR and ¹³C-NMR spectroscopy by comparing the obtained spectral data with that reported in the literature. rsc.org
The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the hydroxyl and methoxy substituents on the xanthone core. Generally, aromatic protons in xanthones appear in the region of δ 6.0-8.0 ppm. The protons of the two methoxy groups would appear as sharp singlets, typically in the range of δ 3.8-4.0 ppm. The hydroxyl protons would likely appear as broad singlets at a downfield chemical shift.
Table 2: Expected ¹H-NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 6.0 - 8.0 | Varies (e.g., singlet, doublet) |
| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | Singlet |
| Hydroxyl Protons (-OH) | Downfield | Broad Singlet |
Carbon-13 NMR (¹³C-NMR)
The ¹³C-NMR spectrum of this compound provides information about all the carbon atoms in the molecule. The xanthone core has a characteristic set of signals for the aromatic and carbonyl carbons. The carbonyl carbon of the γ-pyrone ring is typically observed in the downfield region, around δ 180 ppm. The oxygenated aromatic carbons appear at lower field strengths compared to the unsubstituted aromatic carbons. The carbons of the methoxy groups are expected to resonate in the range of δ 55-65 ppm.
Although a complete, assigned ¹³C-NMR dataset for this compound is not provided in the reviewed literature, the expected chemical shift ranges for the different types of carbon atoms can be inferred from data on similar xanthone structures.
Table 3: Expected ¹³C-NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | ~180 |
| Oxygenated Aromatic Carbons | 130 - 165 |
| Unsubstituted Aromatic Carbons | 90 - 130 |
| Methoxy Carbons (-OCH₃) | 55 - 65 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile compounds like xanthones. In the positive ion mode, this compound is expected to readily form protonated molecules [M+H]⁺ and sodiated adducts [M+Na]⁺. nih.gov Given the molecular formula of this compound (C₁₅H₁₂O₆), the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 289.07.
Tandem mass spectrometry (MS/MS) of the precursor ion can provide valuable structural information through the analysis of its fragmentation pattern. For xanthones, common fragmentation pathways involve the loss of small neutral molecules such as carbon monoxide (CO), water (H₂O), and methyl radicals (•CH₃) from the methoxy groups. While specific ESI-MS/MS fragmentation data for this compound is not detailed in the available search results, GC-MS data shows prominent peaks at m/z 273, 288, and 274, which likely correspond to fragments and the molecular ion. nih.gov The fragmentation of xanthones is influenced by the substitution pattern on the aromatic rings. nih.gov
Table 4: Predicted ESI-MS Ions for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | ~289.07 |
| [M+Na]⁺ | ~311.05 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is a valuable tool for the characterization of compounds containing chromophores. Xanthones, including this compound, possess a conjugated system that gives rise to characteristic UV-Vis absorption spectra.
Studies on xanthones isolated from Swertia species have shown that these compounds exhibit a strong, often split, absorption peak in the range of 230-300 nm. rsc.org Additionally, secondary absorption peaks with lower intensity are typically observed in the region of 310-370 nm. rsc.org For the related compound swertiamarin, a maximum absorption (λmax) has been reported at 236 nm when measured in methanol. mdpi.com The exact position of the absorption maxima for this compound can be influenced by the solvent used for analysis. The UV spectrum provides a characteristic fingerprint that can aid in the identification of this compound.
Table 5: Typical UV-Vis Absorption Maxima for Xanthones from Swertia Species
| Absorption Region | Wavelength Range (nm) |
| Primary Absorption | 230 - 300 |
| Secondary Absorption | 310 - 370 |
Quantitative Analytical Method Development and Validation
The development and validation of a reliable quantitative analytical method are paramount for the accurate determination of this compound in various samples, including plant extracts and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) has emerged as a robust and widely used technique for this purpose due to its high resolution, sensitivity, and specificity.
A validated UV-HPLC method has been successfully employed for the quantification of this compound. nih.govresearchgate.netsemanticscholar.org In a notable study, the analysis was performed using a C18 column with a gradient elution system comprising methanol and 0.1% formic acid. nih.govresearchgate.net The detection of this compound is typically carried out using a UV detector, as the compound exhibits strong absorbance in the UV spectrum. The reliability of this HPLC method for this compound analysis is established through rigorous validation of several key parameters. nih.gov
Method validation ensures that the analytical procedure is suitable for its intended purpose. For this compound quantification, the validation encompasses the evaluation of selectivity, linearity, precision, and accuracy.
Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. In the context of analyzing this compound in plant extracts, the method must be able to resolve the this compound peak from other co-eluting compounds. For instance, in the analysis of Swertia longifolia extracts, the this compound peak was evaluated for purity and its resolution from the nearest eluting peak, which was identified as swertiaperenine. nih.gov This demonstrates the method's specificity in accurately measuring this compound without interference from other structurally related xanthones present in the plant.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. To establish linearity for this compound quantification, a series of standard solutions of this compound at different concentrations are analyzed. The relationship between the concentration and the corresponding peak area from the HPLC chromatogram is then evaluated. A study demonstrated excellent linearity for this compound in the concentration range of 6-24 μg/mL. nih.gov The linearity was assessed by constructing a calibration curve and calculating the coefficient of determination (r²), which was found to be greater than 0.9998, indicating a strong linear relationship between concentration and response. nih.govresearchgate.netsemanticscholar.org
Table 1: Linearity Data for this compound Analysis by HPLC
| Parameter | Value |
| Concentration Range | 6-24 μg/mL |
| Coefficient of Determination (r²) | > 0.9998 |
Precision assesses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). Intra-day precision is determined by analyzing the same sample multiple times on the same day, while inter-day precision is assessed by analyzing the sample on different days. For this compound analysis, the precision was evaluated by analyzing six real samples on the same day for intra-day precision and on three consecutive days for inter-day precision. nih.gov The relative standard deviation (RSD) of the measurements was calculated and found to be ≤3.3%, which is within acceptable limits and confirms the high precision of the analytical method. nih.govresearchgate.net
Table 2: Precision of the HPLC Method for this compound Analysis
| Precision Type | Relative Standard Deviation (RSD) |
| Intra-day and Inter-day | ≤3.3% |
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the pure analyte (this compound standard) is added to a sample matrix, and the amount recovered is measured. A study on this compound quantification determined accuracy by a standard addition procedure at two different concentration levels. nih.gov The recovery of this compound from the spiked samples ranged from 98% to 107%, indicating that the method is highly accurate and that there is no significant loss or interference during the analytical process. nih.govresearchgate.net
Table 3: Accuracy and Recovery of this compound
| Parameter | Result |
| Recovery Range | 98-107% |
Biosynthesis and Chemical Derivatization Pathways of Swerchirin
Xanthone (B1684191) Biosynthetic Pathways
Xanthone biosynthesis in plants primarily follows a mixed biosynthetic route. mdpi.comsemanticscholar.orgnih.govmdpi.comrsc.orgscielo.brresearchgate.net This pathway involves contributions from the shikimate pathway, which provides one part of the xanthone skeleton, and the malonate pathway (also referred to as the acetate (B1210297) pathway or polyketide pathway), which contributes the other part. mdpi.comsemanticscholar.orgnih.govmdpi.comrsc.orgscielo.brresearchgate.net
Shikimate Pathway Contribution
The shikimate pathway is a metabolic route that links carbohydrate metabolism to the biosynthesis of aromatic compounds in plants and microorganisms. rsc.orgfrontiersin.org In the context of xanthone biosynthesis, the shikimate pathway provides a precursor molecule that forms one of the benzene (B151609) rings (often referred to as ring B) and the attached carbonyl group of the xanthone structure. scielo.brresearchgate.net Specifically, in plants belonging to the Gentianaceae family, such as Swertia chirata (a source of Swerchirin), 3-hydroxybenzoic acid, derived from shikimate, serves as a precursor. researchgate.netfrontiersin.org This 3-hydroxybenzoic acid is subsequently converted to 3-hydroxybenzoyl-CoA. frontiersin.org
Malonate Pathway Contribution
The malonate pathway, a type of polyketide pathway, contributes the second benzene ring (often referred to as ring A) of the xanthone nucleus. mdpi.comsemanticscholar.orgscielo.brresearchgate.net This involves the condensation of multiple units of malonyl-CoA. mdpi.comfrontiersin.org Malonyl-CoA is derived from acetyl-CoA through the carboxylation of acetyl-CoA. wikipedia.orgwikipedia.org
Mixed Biosynthetic Route
The mixed biosynthetic route to xanthones involves the condensation of the shikimate-derived precursor (e.g., 3-hydroxybenzoyl-CoA in Swertia chirata) with three molecules of malonyl-CoA, which are derived from the malonate pathway. mdpi.comresearchgate.netfrontiersin.org This condensation is catalyzed by a key enzyme, benzophenone (B1666685) synthase (BPS), and results in the formation of a benzophenone intermediate, such as 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comresearchgate.netfrontiersin.orgresearchgate.netnih.gov This benzophenone intermediate then undergoes an oxidative intramolecular coupling to form the xanthone ring structure. mdpi.comfrontiersin.org The specific regioselectivity of this cyclization can lead to different xanthone skeletons, such as 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone, which serve as core precursors for various xanthone derivatives. mdpi.com
Pharmacological Activities of Swerchirin
Antidiabetic and Hypoglycemic Effects
Swerchirin has shown significant blood sugar lowering effects in animal models. medkoo.combioline.org.brnih.govathmsi.orgrjptonline.org Studies in fasted, fed, glucose-loaded, and tolbutamide-pretreated albino rats have demonstrated its potent hypoglycemic activity. bioline.org.brnih.govrjptonline.org One study reported an effective dose (ED50) of 23.1 mg/kg orally for a 40% reduction in blood sugar levels in male albino rats. bioline.org.brnih.gov this compound has been found to be a superior blood sugar lowering agent compared to tolbutamide (B1681337) in some studies. athmsi.org The hypoglycemic effects are primarily linked to xanthones like this compound, which may enhance insulin (B600854) sensitivity and glucose metabolism. nano-ntp.com
Data on Hypoglycemic Effect of this compound
| Model System | Administration Route | Dose (mg/kg) | Effect | Reference |
| Fasted, fed, glucose-loaded, tolbutamide-pretreated albino rats | Oral | 23.1 (ED50) | Lowered blood sugar by 40% | bioline.org.brnih.gov |
| Streptozotocin-treated hyperglycemic rats | Oral | Not specified | Induced blood sugar lowering | medkoo.com |
| Normal and STZ-diabetic albino rats | Oral | 50 | Exerted potent hypoglycemic activity | bioline.org.br |
Hepatoprotective Properties
This compound has been reported to possess hepatoprotective effects, particularly against chemically induced liver damage. medkoo.comresearchgate.netscielo.br Research on paracetamol-induced hepatotoxicity in mice models indicated that pretreatment with this compound significantly reduced the elevation of liver enzymes such as aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (ALP), which are indicators of liver damage. nih.govresearchgate.netresearchgate.net This protective effect was observed within a dose range of 6-50 mg/kg orally. nih.govresearchgate.net The hepatoprotective property of Swertia species is often credited to their xanthone (B1684191) content, including this compound. scielo.br Inhibition of β-glucuronidase has been proposed as a possible mechanism for the hepatoprotective action of compounds found in Swertia species, including xanthones. scielo.br
Data on Hepatoprotective Effect of this compound
| Model System | Insult Agent | Dose Range (mg/kg, oral) | Effect on Liver Enzymes (AST, ALT, ALP) | Reference |
| Paracetamol-induced hepatotoxicity in Swiss mice | Paracetamol | 6-50 | Significantly reduced elevated levels | nih.govresearchgate.netresearchgate.net |
Anticancer and Chemopreventive Actions
This compound has demonstrated anticancer and chemopreventive activities through various mechanisms, including inhibiting cell proliferation, inducing apoptosis, and causing cell cycle arrest in different cancer cell lines. medkoo.comphcog.comjbuon.comtsijournals.comresearchgate.netijrdpl.comresearchgate.netresearchgate.netnih.gov
Antiproliferative Activity
This compound has shown potent antiproliferative effects against various cancer cell lines. jbuon.comijrdpl.com For instance, it reduced the viability of human SKOV3 ovarian cancer cells in a dose-dependent manner, with an IC50 of 20 µM at 48 hours of incubation. jbuon.comnih.gov The antiproliferative activity has also been observed in breast cancer cell lines, such as MDA-MB-231 and MCF-7, with methanol (B129727) extracts of Swertia chirata showing significant inhibition of cell proliferation. ijrdpl.com
Data on Antiproliferative Activity
| Cell Line | Compound/Extract | IC50 | Incubation Time | Reference |
| SKOV3 human ovarian cancer | This compound | 20 µM | 48 hours | jbuon.comnih.gov |
| MDA-MB-231 breast cancer | Swertia chirata methanol extract | 112 ± 4.5 µg/mL | Not specified | ijrdpl.com |
| MCF-7 breast cancer | Swertia chirata methanol extract | 180 ± 3 µg/mL | Not specified | ijrdpl.com |
| SNU-5 gastric cancer | Swertia petiolata methanolic extract | 64 µg/mL | Not specified | researchgate.net |
Induction of Apoptosis
This compound can induce apoptosis, or programmed cell death, in cancer cells. jbuon.comtsijournals.comresearchgate.netnih.gov In SKOV3 ovarian cancer cells, this compound induced mitochondrial apoptosis. jbuon.comnih.gov This was associated with the downregulation of anti-apoptotic protein Bcl-2 and upregulation of pro-apoptotic protein Bax, as well as elevated levels of caspase 3, caspase 9, and cleaved PARP. jbuon.com The induction of apoptosis is considered a key mechanism for its anticancer activity. jbuon.comnih.gov
Cell Cycle Arrest
This compound has been shown to cause cell cycle arrest in cancer cells, preventing their uncontrolled proliferation. jbuon.comnih.govmbrl.aeresearchgate.net In SKOV3 ovarian cancer cells, this compound treatment led to a significant increase in the percentage of cells in the G2 phase, resulting in G2/M cell cycle arrest. jbuon.com This arrest is a dose-dependent effect. jbuon.com Cell cycle arrest is often linked to the induction of apoptosis. jbuon.comnih.gov
Antimalarial Activity
This compound has been identified as a primary active compound responsible for the antimalarial activity of Swertia chirayita. nano-ntp.comdipterajournal.comdipterajournal.com Swertia chirayita has a history of use in traditional medicine for treating malaria. nano-ntp.comdipterajournal.comdipterajournal.com Modern pharmacological studies have confirmed its antimalarial properties, showing that this compound can inhibit the growth of the Plasmodium parasite, the causative agent of malaria. nano-ntp.comdipterajournal.comdipterajournal.comresearchgate.netnih.gov Extracts of Swertia chirata, containing this compound, have shown significant inhibitory effects on Plasmodium falciparum in vitro. researchgate.netnih.gov
Cardioprotective Efficacy
Studies have investigated the potential of this compound to protect the heart from damage. Research utilizing an isoproterenol-induced cardiotoxicity model in Wistar albino rats explored the cardioprotective effects of isolated this compound. phcog.comphcog.com The findings from this in vivo study indicated a significant improvement in antioxidant enzyme levels and a reduction in parameters indicative of cardiac damage, such as serum glutamic-oxaloacetate transaminase and lipid profile. phcog.com Furthermore, this compound was observed to significantly reverse histopathological abnormalities in a dose-dependent manner in this model. phcog.com The results suggest a significant cardioprotective effect of this compound against isoproterenol-induced cardiac damage. phcog.com
Antioxidant Activity
This compound has demonstrated notable antioxidant capabilities, which are crucial in mitigating cellular damage caused by reactive species. Its antioxidant activity has been assessed through various in vitro and in silico methods. phcog.comphcogj.com
Free Radical Scavenging Capabilities
The ability of this compound to scavenge free radicals has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide scavenging assays. phcog.comphcogj.comcabidigitallibrary.org In vitro studies have shown significant antioxidant potential of this compound, including its capacity for DPPH and nitric oxide scavenging activity. phcog.comphcogj.com Extracts of Swertia species, including Swertia chirata which contains this compound, have shown significant free radical scavenging activities, including against superoxide (B77818) and nitric oxide radicals. cabidigitallibrary.orgresearchgate.net this compound itself has been identified as a xanthone with DPPH radical scavenging activity. researchgate.netnih.govconicet.gov.ar
Interaction with Antioxidant Enzymes
Beyond direct radical scavenging, this compound's antioxidant effects may involve interactions with endogenous antioxidant enzymes. In silico studies have been conducted to investigate the binding affinity of this compound with key antioxidant enzymes. phcog.com These studies revealed effective binding of this compound into the catalytic pocket domain of superoxide dismutase and catalase, suggesting a potential mechanism by which this compound can enhance the body's natural antioxidant defense system. phcog.com
Anti-inflammatory Effects
This compound is recognized for its anti-inflammatory properties. It has been identified as an active compound contributing to the anti-inflammatory activity observed in extracts of Swertia chirata. rjpponline.org Studies on the anti-inflammatory effects of Swertia chirata extracts, which contain xanthones including this compound, have shown significant activity in various experimental models, such as carrageenan-induced paw edema. waocp.orgupdatepublishing.comhu.edu.joresearchgate.net Research suggests that the anti-inflammatory effects of Swertia chirata may be mediated through the inhibition of cellular mediators involved in inflammation, such as bradykinin (B550075) and prostaglandins. hu.edu.jo
Pro-hematopoietic Activity
This compound has been noted for its pro-hematopoietic activity. rjpponline.orguou.ac.in This pharmacological effect suggests a potential role in stimulating the production of blood cells. This compound obtained from Swertia chirata is listed among the compounds possessing pro-hematopoietic effects. rjpponline.orguou.ac.in
Gastroprotective Properties
The gastroprotective properties of this compound have been indicated in research. foodscigroup.usrjpponline.org this compound is mentioned as a constituent of Swertia chirata that contributes to its gastroprotective effects. foodscigroup.usrjpponline.org Studies on the bitter principles isolated from Gentian root and Swertia herb, which contain compounds like this compound, have demonstrated gastroprotective effects on experimentally induced gastric lesions in rats. foodscigroup.us
Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral)
Studies have explored the antimicrobial potential of Swertia chirayita extracts, which contain this compound, against various microorganisms. The plant's extracts have shown activity against medically important bacteria and fungi. rjpponline.orgnih.govscialert.net
Antibacterial Activity
Investigations into the antibacterial activity of Swertia chirayita extracts have demonstrated effects against both Gram-positive and Gram-negative bacteria. For instance, dichloromethane (B109758) fractions of Swertia chirayita have shown significant activity against Staphylococcus aureus, a Gram-positive bacterium, with reported zones of inhibition up to 19 mm. scialert.net Moderate activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae has also been observed with these fractions. scialert.net Ethanolic and methanolic extracts of Swertia chirayita leaves and stems have also been evaluated, showing effectiveness against certain bacterial strains, including Bacillus sp., Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. ijcmas.com The antibacterial property is partly attributed to the presence of constituents like this compound, along with tannins, flavonoids, triterpenoids, xanthones, opelic acid, and gentiopicric. ijcmas.com
| Bacterial Strain | Extract/Fraction | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | Dichloromethane fraction | 19 | scialert.net |
| Escherichia coli | Dichloromethane fraction | 15-17 | scialert.net |
| Klebsiella pneumoniae | Dichloromethane fraction | 10-13 | scialert.net |
| Bacillus sp. | Ethanol (B145695) extract | Significant | ijcmas.com |
| Staphylococcus aureus | Ethanol extract | Effective | ijcmas.com |
| Escherichia coli | Ethanol extract | Effective | ijcmas.com |
| Klebsiella pneumoniae | Ethanol extract | Effective | ijcmas.com |
| Pseudomonas aeruginosa | Ethanol extract | Effective | ijcmas.com |
Antifungal Activity
This compound has also demonstrated antifungal effects. In one study, this compound exhibited antifungal activity with a Minimum Inhibitory Concentration (MIC) value of 100 μg/mL against dermatophytes such as Microsporum gypseum, Trichophyton mentagrophytes, and Trichophyton rubrum. znaturforsch.com Other xanthones, such as demethylbellidifolin, bellidifolin (B1667919), and isobellidifolin, showed stronger antifungal effects with lower MIC values (50 μg/mL) against the same fungi. znaturforsch.com Dichloromethane fractions of Swertia chirayita have also shown mild to moderate activity against some fungi. scialert.net
| Fungal Strain | Compound/Fraction | MIC (μg/mL) or Activity | Reference |
| Microsporum gypseum | This compound | 100 | znaturforsch.com |
| Trichophyton mentagrophytes | This compound | 100 | znaturforsch.com |
| Trichophyton rubrum | This compound | 100 | znaturforsch.com |
| Various fungi | Dichloromethane fraction | Mild to moderate | scialert.net |
Antiviral Activity
Research has also explored the antiviral potential of Swertia chirayita extracts. A preliminary study indicated that an extract of Swertia chirata showed antiviral properties against Herpes simplex virus type-1. researchgate.net While this compound is a constituent of these extracts, the specific contribution of isolated this compound to antiviral activity requires further dedicated investigation. Extracts of Swertia chirayita have also shown anti-hepatitis B virus (anti-HBV) activities in studies using HepG2.2.15 cell lines. researchgate.netnih.gov
Neuroprotective Potential
While much of the research on the neuroprotective effects of Swertia species has focused on other compounds like swertiamarin (B1682845), some studies suggest potential neuroprotective roles for xanthones, including this compound. nih.govacs.orgacs.orgresearchgate.net Research on Swertia punicea identified this compound among other xanthones, with some compounds from this plant demonstrating neuroprotective activity against H2O2-induced PC12 cell damage. acs.orgacs.org Although this compound was identified in this study, the direct neuroprotective activity of isolated this compound was not explicitly detailed in the provided search results. However, the presence of this compound in plants exhibiting neuroprotective effects suggests it could contribute to these properties, potentially through mechanisms such as reducing oxidative stress or modulating neuroinflammation, pathways implicated in neurodegenerative diseases like Parkinson's disease. nih.govresearchgate.netdovepress.com
Immunomodulatory Effects
Studies on Swertia chirayita extracts, which contain this compound, have indicated immunomodulatory effects. A methanolic extract of S. chirata aerial parts showed a dose-related decrease in primary and secondary antibody responses and delayed-type hypersensitivity (DTH) response in Swiss albino mice. ijpsr.com The extract also led to a dose-dependent decrease in the production of T lymphocytes (CD3 and CD19) and Th1 cytokines (IL-2, IFN-γ, and IL-4). ijpsr.com Specifically, a significant decrease in the production of CD3 and IFN-γ was observed. ijpsr.com These findings suggest that Swertia chirayita extract possesses immunosuppressive potential, which could be attributed, in part, to the presence of phytochemicals like this compound, flavonoids, tannins, and alkaloids. ijpsr.com Another compound found in Swertia species, swertiamarin, has also been shown to have immunomodulatory effects, including modulating cytokine expression and inhibiting the release of free radicals. nih.gov While direct studies on the immunomodulatory effects of isolated this compound are limited in the provided results, its presence in immunomodulatory extracts warrants further investigation into its specific role.
| Immunological Marker/Response | Effect of S. chirata Extract (Methanolic) | Reference |
| Primary antibody response | Decreased (dose-related) | ijpsr.com |
| Secondary antibody response | Decreased (dose-related) | ijpsr.com |
| Delayed-type hypersensitivity | Decreased (dose-related) | ijpsr.com |
| T lymphocytes (CD3, CD19) | Decreased (dose-dependent) | ijpsr.com |
| Th1 cytokines (IL-2, IFN-γ, IL-4) | Decreased (dose-dependent) | ijpsr.com |
| CD3 production | Significant decrease | ijpsr.com |
| IFN-γ production | Significant decrease | ijpsr.com |
Psychopharmacological Considerations
Research into the psychopharmacological activity of Swertia chirayita extracts, which contain this compound, has explored effects on the central nervous system (CNS). Ethanolic and methanolic extracts of Swertia chirayita leaves have been investigated for their psychopharmacological activity in mice using various experimental models. globalresearchonline.net The results suggested that these extracts possess some psychopharmacological activity. globalresearchonline.net Specifically, the ethanol extract showed better anxiolytic activity compared to the methanol extract in the Elevated Plus Maze test. globalresearchonline.net While the study mentions this compound as a constituent of Swertia chirayita, the direct psychopharmacological effects of isolated this compound were not specifically detailed. However, the presence of this compound in extracts exhibiting CNS activity suggests a potential contribution to these effects, warranting further targeted research on the isolated compound.
| Test Model | Effect of S. chirayita Extract (Ethanolic/Methanolic) | Reference |
| Elevated Plus Maze | Anxiolytic activity observed (Ethanolic > Methanolic) | globalresearchonline.net |
| Forced Swim Test | Increased immobility (suggestive of antidepressant effect) | globalresearchonline.net |
| Hole Board Test | Decreased exploratory behavior (suggestive of sedative activity) | globalresearchonline.net |
| Spontaneous Motor Activity | Activity evaluated | globalresearchonline.net |
Molecular Mechanisms Underlying Hypoglycemic Effects
This compound has demonstrated significant anti-hyperglycemic activity, which is attributed to its influence on key processes involved in glucose homeostasis. researchgate.netmedkoo.com
Modulation of Insulin Secretion from Pancreatic Islets
Studies indicate that this compound can stimulate insulin release from pancreatic islets. This effect has been observed in isolated islets, where this compound significantly enhanced glucose-stimulated insulin secretion in a concentration-dependent manner. nih.govnih.govswsbm.org This modulation of insulin secretion is considered a primary mechanism by which this compound lowers blood glucose levels. nih.govwaocp.org Research using a this compound-containing fraction showed a marked depletion of beta-granules and immunostained insulin in the pancreatic islets of treated rats, further supporting its role in stimulating insulin release. nih.govwaocp.org
Studies on insulin secretion modulation by this compound:
| Concentration (µM) | Glucose Concentration (mM) | Effect on Insulin Release | Reference |
| 100 | 16.7 | Greatly enhanced | nih.govnih.gov |
| 10 | 16.7 | Greatly enhanced | nih.govnih.gov |
| 1 | 16.7 | Greatly enhanced | nih.govnih.gov |
Enhancement of Glucose Metabolism
This compound appears to enhance glucose metabolism. In vitro studies have shown that serum from this compound-treated rats significantly increased glucose uptake and glycogen (B147801) synthesis by muscle (diaphragm). nih.govwaocp.org This suggests that this compound may facilitate the utilization and storage of glucose in peripheral tissues.
Influence on Insulin Sensitivity
Some evidence suggests that this compound may influence insulin sensitivity. While the primary mechanism appears to be insulin secretion, improvements in insulin sensitivity have also been noted in the context of related compounds and plant extracts containing this compound. news-medical.netnih.gov Enhanced insulin sensitivity would lead to improved glucose uptake by insulin-responsive tissues.
Regulation of Glucokinase Activity
This compound has been shown to increase glucokinase activity. slideshare.net Glucokinase is a key enzyme involved in glucose phosphorylation in the liver and pancreatic beta cells, playing a crucial role in glucose metabolism and insulin secretion. phypha.ir Increased glucokinase activity can lead to enhanced glucose utilization and a reduction in blood glucose levels. Other compounds found in Swertia species, such as methylswertianin (B1682847) and bellidifolin, have also been noted for their effects on glucokinase activity, although some studies report a decrease in activity for these related compounds. slideshare.netnotulaebotanicae.ro
Cellular Pathways in Anticancer Activity
This compound has demonstrated anticancer activity against various cancer cell lines, including human ovarian cancer cells. medkoo.comjbuon.comnih.gov Its mechanisms involve the induction of programmed cell death.
Induction of Mitochondrial Apoptosis Pathways
A key mechanism underlying this compound's anticancer activity is the induction of mitochondrial apoptosis. jbuon.comnih.govresearchgate.netbiosynth.comherbal-organic.com Studies on human ovarian cancer SKOV3 cells treated with this compound have shown that its anticancer effect is mediated through mitochondrial apoptosis and G2/M cell cycle arrest. jbuon.comnih.gov this compound treatment led to a concentration-dependent decrease in mitochondrial membrane potential (MMP). jbuon.com Loss of MMP is a critical event in initiating the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria. jbuon.com Additionally, this compound treatment resulted in the cleavage of PARP, a substrate of activated caspase-3, which is a hallmark of apoptosis. jbuon.com The involvement of Bcl-2 family proteins, key regulators of the mitochondrial apoptotic pathway, has also been associated with this compound-triggered apoptosis in SKOV3 cells. jbuon.com
Research findings on this compound's effect on SKOV3 cells:
| Parameter Measured | This compound Concentration (µM) | Effect | Reference |
| Cell Viability (IC50 at 48h) | 20 | Reduced in a dose-dependent manner | jbuon.comnih.gov |
| G2/M Cell Cycle Arrest | Dose-dependent | Induced in a dose-dependent manner | jbuon.comnih.gov |
| Mitochondrial Membrane Potential | Dose-dependent | Decreased in a concentration-dependent manner | jbuon.com |
| PARP Cleavage | Dose-dependent | Caused cleavage | jbuon.com |
This compound also inhibited the expression of phospho-MEK and phospho-ERK in a dose-dependent manner in SKOV3 cells, suggesting that its anticancer activity may partially involve the inhibition of the Raf/MEK/ERK signaling pathway, which is often dysregulated in cancer and plays a role in cell survival and proliferation. jbuon.comnih.gov
Cell Cycle Regulation and Arrest at Specific Phases
This compound has demonstrated the ability to influence the cell cycle, a tightly regulated process essential for cell growth and division. nih.govlibretexts.orglibretexts.org Studies have indicated that this compound can induce cell cycle arrest, particularly at the G2/M phase. jbuon.comnih.gov This arrest prevents cells from progressing from the G2 phase (preparation for mitosis) to the M phase (mitosis), thus inhibiting cell proliferation. jbuon.comnih.govmdpi.comnih.gov This mechanism is considered a key aspect of its potential anticancer activity. jbuon.comnih.gov For instance, in studies on SKOV3 ovarian cancer cells, this compound treatment led to a concentration-dependent increase in the percentage of cells in the G2 phase, resulting in G2/M cell cycle arrest. jbuon.com
| This compound Concentration (µM) | Percentage of Cells in G2 Phase (%) |
| 0 | Baseline |
| 10 | Slightly increased |
| 40 | Tremendous increase |
Data based on observations in SKOV3 ovarian cancer cells treated with this compound. jbuon.com
Inhibition of Key Signaling Cascades (e.g., Raf/MEK/ERK)
This compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the Raf/MEK/ERK cascade. jbuon.comnih.govaging-us.commdpi.com This pathway is a crucial component of the Ras-controlled cascades and is often hyperactivated in cancer cells. jbuon.comaging-us.com Inhibition of the Raf/MEK/ERK pathway can lead to reduced cell proliferation and induction of cell death. jbuon.commdpi.comfrontiersin.org Studies have demonstrated that this compound can suppress the expression of phospho-MEK and phospho-ERK in a dose-dependent manner, indicating its inhibitory effect on this pathway. jbuon.comnih.gov
Biochemical Basis of Hepatoprotection
This compound and extracts from Swertia species containing this compound have shown significant hepatoprotective properties, which are attributed to several biochemical mechanisms. rjpponline.orgnih.govscielo.brresearchgate.netwaocp.orgphypha.irworldbotanical.comcore.ac.uk
Attenuation of Oxidative Stress in Hepatic Tissues
Oxidative stress plays a significant role in the pathogenesis of various liver disorders. wjgnet.comwjgnet.com this compound possesses antioxidant properties, which contribute to its hepatoprotective effects by scavenging free radicals and reducing oxidative damage in hepatic tissues. rjpponline.orgnano-ntp.comwaocp.orgphcog.comresearchgate.netphcog.com Studies have indicated that this compound can improve antioxidant enzyme levels, such as superoxide dismutase (SOD) and catalase (CAT), which are crucial in mitigating oxidative stress. phcog.comphcog.com
Reduction of Hepatic Inflammation
Inflammation is another key factor in the progression of liver diseases. fakeeh.care this compound has demonstrated anti-inflammatory activity, which helps to reduce hepatic inflammation. rjpponline.orgnano-ntp.comwaocp.orgsigmaaldrich.com This anti-inflammatory effect may involve the regulation of inflammatory mediators and signaling pathways. researchgate.netsigmaaldrich.com For instance, studies have shown that xanthones from Swertia chirayita, including this compound, can inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and TNF-α. sigmaaldrich.com
Normalization of Liver Enzyme Levels
Liver damage is often indicated by elevated levels of liver enzymes in the bloodstream, such as aspartate aminotransferase (AST), alanine aminotransferase (ALT), and alkaline phosphatase (ALP). fakeeh.caremsdmanuals.comscielo.org.mx this compound has been shown to help normalize these elevated liver enzyme levels in models of liver injury, indicating its protective effect on hepatic function. researchgate.netphypha.irworldbotanical.com This normalization suggests a reduction in liver cell damage and improved liver function. worldbotanical.comfakeeh.caremsdmanuals.com
| Liver Enzyme | Effect of this compound Treatment (in models of liver injury) |
| AST (Aspartate Aminotransferase) | Significantly reduced elevation researchgate.networldbotanical.com |
| ALT (Alanine Aminotransferase) | Significantly reduced elevation researchgate.networldbotanical.com |
| ALP (Alkaline Phosphatase) | Significantly reduced elevation worldbotanical.com |
Data based on research findings in animal models of liver injury. researchgate.networldbotanical.com
Another potential mechanism contributing to the hepatoprotective effect of Swertia species, including the action of xanthones like this compound, is the inhibition of β-glucuronidase. scielo.brcore.ac.uk This enzyme can deconjugate glucuronides of toxic compounds in the gut, leading to their reabsorption and potential liver damage. core.ac.uk Inhibition of β-glucuronidase may therefore reduce the burden of toxins on the liver. scielo.brcore.ac.uk
Antimalarial Mechanisms
This compound has also been investigated for its antimalarial properties, which are attributed to its ability to inhibit the growth and survival of Plasmodium parasites, the causative agents of malaria. rjpponline.orgnih.govnano-ntp.comdipterajournal.comdipterajournal.comjournalejmp.comresearchgate.net While the precise mechanisms are still under investigation, research suggests that this compound and other xanthones from Swertia species can interfere with crucial processes in the parasite's life cycle. dipterajournal.comdipterajournal.comjournalejmp.com This may involve disrupting parasite metabolism or inhibiting enzymes essential for their survival and proliferation. dipterajournal.comdipterajournal.com Laboratory studies have demonstrated that extracts containing this compound can inhibit the growth of Plasmodium falciparum in cultured cells. dipterajournal.comjournalejmp.com
Inhibition of Parasite Growth and Proliferation
Studies indicate that this compound can inhibit the growth of certain parasites. For instance, compounds found in Swertia chirata, including xanthones like this compound, can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by interfering with its development and replication dipterajournal.com. Preclinical studies have shown that bioactive constituents from Swertia chirayita exert inhibitory effects against Plasmodium parasites at various stages of their life cycle dipterajournal.com.
Interference with Parasite Metabolism
Research suggests that this compound and other related compounds can interfere with parasite metabolism. Amarogentin (B1665944), another compound found in Swertia chirayita, has been shown to exhibit anti-plasmodial activity by interfering with parasite metabolism dipterajournal.com. While direct studies specifically detailing this compound's interference with parasite metabolism are less abundant in the provided results, the general mechanisms of related xanthones and Swertia chirayita constituents suggest this as a potential area of effect. Hydroxyxanthones, such as decussatin (B1234905) (a related compound), may act through a parasite-specific mechanism by blocking hemozoin formation in the P. falciparum digestive vacuole through binding to heme researchgate.net. Computational studies exploring the chemical components of Swertia chirayita against dihydroorotate (B8406146) dehydrogenase (DHODH) protein of Plasmodium falciparum suggest that compounds like this compound could possibly disrupt or inhibit the normal functioning of this enzyme, which is crucial for parasite survival researchgate.net.
Induction of Parasite Cell Death
The induction of parasite cell death, including apoptosis, is another proposed mechanism. Amarogentin has been reported to induce apoptotic cell death in parasites dipterajournal.com. While the provided information does not directly attribute this mechanism solely to this compound, its presence alongside amarogentin in Swertia chirayita suggests a potential synergistic or similar effect.
Cardioprotective Mechanisms
This compound has demonstrated cardioprotective potential, primarily through its antioxidant and anti-inflammatory properties, as well as its role in maintaining cardiac membrane integrity.
Reduction of Oxidative Stress Markers (e.g., TBARS, SOD, CAT)
Oxidative stress is a significant contributor to cardiac damage phcog.comphcog.com. This compound has shown significant antioxidant potential in in vitro studies phcog.comphcog.com. In silico studies have revealed its effective binding into the catalytic pocket domain of superoxide dismutase (SOD) and catalase (CAT), key antioxidant enzymes phcog.comphcog.com. In vivo studies in isoproterenol-induced cardiotoxicity in rats demonstrated that this compound significantly improved antioxidant enzyme levels, including SOD and CAT, and reduced levels of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation phcog.comphcog.com.
The following table summarizes the effects of this compound on oxidative stress markers in isoproterenol-induced cardiotoxicity in rats:
| Marker | Effect of Isoproterenol (B85558) (ISO) | Effect of this compound (SW) (12 and 24 mg/kg) | Reference |
| SOD levels | Disturbed/Reduced | Reversal towards normal/Significant improvement | phcog.comphcog.com |
| CAT levels | Disturbed/Reduced | Reversal towards normal/Significant improvement | phcog.comphcog.com |
| TBARS levels | Disturbed/Increased | Reduction/Reversal towards normal | phcog.comphcog.com |
Restoration of Cardiac Membrane Integrity
Damage to the cardiac membrane is a key attribute of cardiotoxicity phcog.comphcog.com. In vivo studies using isoproterenol-induced cardiotoxicity models in rats have shown that this compound significantly reversed histopathological aberrations in a dose-dependent manner, suggesting a protective effect on cardiac tissue structure phcog.comphcog.com. While the exact mechanisms by which this compound restores membrane integrity are not explicitly detailed in the provided snippets, the observed reversal of histological damage in the heart tissue of treated rats indicates a protective effect against the injury caused by isoproterenol phcog.comphcog.com. Other studies on cardioprotective agents in similar models have shown restoration of membrane integrity through modulation of signaling pathways researchgate.net.
Modulation of Signal Transduction Pathways (e.g., NF-κB, cGMP)
This compound has been investigated for its ability to modulate signal transduction pathways involved in inflammatory responses. The nuclear factor-kappa B (NF-κB) pathway is a key regulator of genes involved in inflammation and immune responses. mdpi.comnih.govnih.gov Activation of NF-κB typically leads to the expression of pro-inflammatory mediators. researchgate.net Studies have indicated that this compound can influence this pathway. nih.govcore.ac.ukdntb.gov.ua
While the search results specifically mention NF-κB modulation by this compound nih.govcore.ac.ukdntb.gov.ua, direct evidence regarding this compound's modulation of the cGMP pathway was not prominently found in the provided snippets. However, the cGMP signaling pathway has been shown to modulate NF-κB activation in innate immune responses in other contexts. nih.gov
Antioxidant Mechanisms
This compound exhibits antioxidant properties, which contribute to its potential therapeutic effects. phcog.comcore.ac.uk Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases. xiahepublishing.combioline.org.br
Direct Free Radical Scavenging
One of the primary mechanisms by which antioxidants function is through the direct scavenging of free radicals. core.ac.ukbioline.org.brscirp.org Free radicals, such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and nitric oxide (NO), are highly reactive molecules that can cause cellular damage. phcog.combioline.org.brscirp.org Studies have evaluated the ability of this compound to scavenge these radicals in vitro. phcog.comphcog.com
Research has demonstrated that isolated this compound possesses significant and dose-dependent inhibitory potential against DPPH free radicals. phcog.com For instance, one study reported an IC50 value of 109.1 ± 0.852 μg/ml for isolated this compound in a DPPH scavenging assay. phcog.com This indicates that this compound can directly interact with and neutralize DPPH radicals. Similarly, this compound has shown NO scavenging potential in vitro, with an reported IC50 value of 278.134 ± 0.852 μg/ml. phcog.com
| Assay | This compound IC50 (μg/ml) | Ascorbic Acid IC50 (μg/ml) |
| DPPH Scavenging | 109.1 ± 0.852 | 77.75 ± 2.15 |
| Nitric Oxide Scavenging | 278.134 ± 0.852 | 83.15 ± 0.92 |
Data extracted from search result phcog.com. IC50 represents the concentration required for 50% inhibition.
Enzymatic Interactions (e.g., Superoxide Dismutase, Catalase)
Antioxidant defense also involves enzymatic systems, including superoxide dismutase (SOD) and catalase (CAT). xiahepublishing.commdpi.comcsic.esresearchgate.netnih.gov These enzymes play a vital role in detoxifying reactive oxygen species (ROS). SOD catalyzes the dismutation of superoxide radicals, while catalase breaks down hydrogen peroxide into water and oxygen. xiahepublishing.commdpi.comresearchgate.net
While the provided search results discuss the general roles and interactions of SOD and Catalase in antioxidant defense xiahepublishing.commdpi.comcsic.esresearchgate.netnih.gov, specific detailed research findings on this compound's direct enzymatic interactions with SOD or Catalase were not explicitly available in the snippets. However, phenolic compounds, a class that includes xanthones like this compound, have been shown to interact with antioxidant enzymes like CAT and SOD. xiahepublishing.com
Anti-inflammatory Signal Transduction
This compound exhibits anti-inflammatory properties, mediated through its influence on various signaling pathways. nih.govdntb.gov.ua Inflammation is a complex process involving the release of pro-inflammatory mediators and the activation of specific signaling cascades. researchgate.net
Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)
A key aspect of the inflammatory response is the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.netscielo.br Elevated levels of these cytokines contribute to the progression of inflammatory diseases. researchgate.net
Studies have shown that this compound can inhibit the production of TNF-α and IL-6 in activated immune cells, such as LPS-stimulated RAW 264.7 macrophages. nih.gov This inhibition of pro-inflammatory cytokine release is a significant mechanism contributing to this compound's anti-inflammatory effects. nih.gov
Regulation of COX-2/NF-κB/MAPKs/Akt Signaling
The anti-inflammatory action of this compound involves the regulation of multiple interconnected signaling pathways, including COX-2, NF-κB, MAPKs (Mitogen-Activated Protein Kinases), and Akt (Protein Kinase B). nih.govresearchgate.netdntb.gov.uaherbal-organic.com
COX-2 (cyclooxygenase-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. nih.govresearchgate.net NF-κB, as mentioned earlier, regulates the expression of numerous inflammatory genes, including COX-2 and pro-inflammatory cytokines. nih.govresearchgate.netresearchgate.net MAPKs (ERK, JNK, and p38) and Akt are also crucial kinases involved in transmitting inflammatory signals within the cell. nih.govresearchgate.net
Research indicates that this compound can suppress the activation of these pathways. While one study specifically highlighted the effects of another xanthone from Swertia chirayita on inhibiting COX-2 expression and the phosphorylation of Akt, IKK-β, MAPK, and NF-κB in LPS-stimulated macrophages nih.gov, another source directly links this compound to the regulation of the COX-2/NF-κB/MAPKs/Akt signaling pathways in RAW 264.7 macrophage cells, suggesting a similar mechanism for this compound itself. dntb.gov.uaherbal-organic.com This regulation can lead to the observed reduction in pro-inflammatory mediators. nih.govresearchgate.net
Precursors in Swerchirin Biosynthesis
Benzoic Acid Derivatives
Benzoic acid (C₆H₅COOH) is a fundamental aromatic carboxylic acid that serves as a precursor in the biosynthesis of numerous secondary metabolites in plants. wikipedia.orgatamanchemicals.combris.ac.uk Its structure comprises a benzene (B151609) ring with a carboxyl substituent. wikipedia.org Benzoic acid and its derivatives are key starting materials in the biosynthesis of xanthones. researchgate.netresearchgate.net
Malonyl-CoA Condensation
Malonyl-CoA is a crucial metabolic intermediate involved in the biosynthesis of various cellular molecules and natural products, including polyketides, flavonoids, coumarins, and stilbenes. springernature.combiorxiv.org It is primarily produced in cells by the carboxylation of acetyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase, which consumes ATP. springernature.combiorxiv.org In the context of xanthone biosynthesis, the CoA esters of benzoic acid derivatives undergo stepwise condensation with three molecules of malonyl-CoA. researchgate.netresearchgate.net This condensation yields an intermediate linear tetraketide. researchgate.netresearchgate.net The linear polyketide formation is catalyzed by enzymes such as benzophenone synthase in the case of xanthones. researchgate.netresearchgate.net Following the formation of the tetraketide, intramolecular cyclization occurs via either a Claisen or aldol (B89426) condensation to form the xanthone core structure. researchgate.netresearchgate.net
Structural Relationship to Related Xanthones
This compound belongs to the class of xanthones, which are characterized by a dibenzo-γ-pyrone ring system. phcog.com Xanthones found in Swertia species often exhibit di-, tri-, or tetra-hydroxylation patterns and share similar structural features. nih.govresearchgate.net this compound (1,8-dihydroxy-3,5-dimethoxyxanthone) is structurally related to other xanthones isolated from Swertia species. phcog.comtandfonline.com For instance, swertiaperenine is a structural isomer of this compound, having the chemical structure 1,8-dihydroxy-2,6-dimethoxyxanthone. nih.govresearchgate.nettandfonline.com Other related xanthones include gentiacauleine (2,8-dihydroxy-1,6-dimethoxyxanthone), isobellidifolin, bellidin, and gentisein, all isolated from Swertia longifolia. researchgate.nettandfonline.com this compound is also described as the 5-O-methyl derivative of bellidifolin (B1667919) (1,5,8-trihydroxy-3-methoxyxanthone). nih.govmdpi.comsigmaaldrich.com
Preclinical Research and Model Systems
In vitro Experimental Models
In vitro studies employ cell lines and biochemical assays to assess the biological effects of Swerchirin under controlled laboratory conditions. biomex.de
Cell Viability and Proliferation Assays
Cell viability and proliferation assays are fundamental tools in preclinical research to determine the impact of a compound on cell health and growth. mdpi.comnih.gov this compound has been evaluated for its effects on the viability and proliferation of various cell lines, notably human SKOV3 ovarian cancer cells. jbuon.comnih.gov Research using the MTT colorimetric assay demonstrated that this compound reduced the viability of SKOV3 cells in a dose-dependent manner. jbuon.comnih.gov An inhibitory concentration 50% (IC50) of 20 µM was reported after 48 hours of incubation, indicating a significant reduction in cell viability at this concentration. jbuon.comnih.gov This anti-proliferative effect was observed to increase with increasing concentrations of this compound. jbuon.com
| Cell Line | Assay Method | Incubation Time | IC50 (µM) | Reference |
|---|---|---|---|---|
| Human SKOV3 (Ovarian) | MTT colorimetric | 48 hours | 20 | jbuon.comnih.gov |
Cell Cycle Distribution Analysis
Analysis of cell cycle distribution helps to understand how a compound affects the progression of cells through different phases of the cell cycle. Flow cytometry is a common method used for this analysis. jbuon.comnih.gov Studies on SKOV3 ovarian cancer cells treated with this compound revealed alterations in cell cycle distribution. jbuon.com this compound was found to increase the population of cells in the G2/M phase in a concentration-dependent manner, suggesting that it induces cell cycle arrest at this stage. jbuon.comnih.govmedkoo.com This arrest can prevent cancer cells from dividing and proliferating. jbuon.comnih.gov
Mitochondrial Membrane Potential Assays
Mitochondrial membrane potential (MMP) is a key indicator of mitochondrial health and cellular apoptosis. researchgate.netmoleculardevices.com A decrease in MMP is often an early event in the process of programmed cell death. moleculardevices.com Using flow cytometry, researchers have investigated the effect of this compound on the MMP in SKOV3 cells. jbuon.comnih.gov The results indicated that this compound treatment led to a significant reduction in MMP in a dose-dependent manner. jbuon.com At a concentration of 40 µM, this compound reduced the MMP by 67% compared to untreated control cells after 48 hours. jbuon.com This loss of MMP suggests that this compound targets mitochondria, contributing to its cellular effects. jbuon.comnih.gov
| Cell Line | Assay Method | This compound Concentration (µM) | MMP Reduction (%) (48h) | Reference |
|---|---|---|---|---|
| Human SKOV3 (Ovarian) | Flow cytometry | 40 | 67 | jbuon.com |
Apoptosis Detection Methods
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, including cancer cells. nih.govbiosynth.com Various methods, such as Annexin-V/propidium iodide (PI) staining and Western blot analysis of apoptosis-related proteins, are used to detect apoptosis. jbuon.comnih.gov Research on SKOV3 cells treated with this compound demonstrated that it induced apoptosis. jbuon.comnih.govbiosynth.com Annexin-V/PI staining confirmed an increase in apoptotic cells following this compound treatment. jbuon.comnih.gov Further investigation through Western blot analysis showed that this compound affected the expression levels of proteins involved in the mitochondrial apoptotic pathway, such as Bcl-2 and Bax, and also led to the cleavage of PARP, a hallmark of apoptosis. jbuon.com The observed reduction in MMP further supports the involvement of the mitochondrial apoptotic pathway in this compound-induced cell death. jbuon.com
Antioxidant Activity Assays (e.g., DPPH, Nitric Oxide Scavenging)
Antioxidant activity is the ability of a compound to neutralize free radicals, which can cause oxidative stress and cellular damage. researchgate.netajol.info Assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide scavenging are commonly used to evaluate antioxidant potential. researchgate.netajol.info this compound and extracts containing this compound have been assessed for their antioxidant properties. Methanolic extracts of Swertia chirata, a source of this compound, have shown significant DPPH and hydroxyl radical scavenging activity. researchgate.netresearchgate.net While the extract exhibited non-significant nitric oxide radical scavenging activity, isolated this compound itself has demonstrated significant antioxidant activity in DPPH and nitric oxide scavenging assays. phcog.comresearchgate.net One study reported an IC50 value of 109.1 ± 0.852 µg/ml for DPPH scavenging activity of isolated this compound, and an IC50 of 278.134 ± 0.852 µg/ml for nitric oxide scavenging activity. phcog.com These findings suggest that this compound possesses in vitro antioxidant capabilities. phcog.com
| Assay Method | This compound Form | IC50 (µg/ml) | Reference |
|---|---|---|---|
| DPPH Scavenging | Isolated this compound | 109.1 ± 0.852 | phcog.com |
| Nitric Oxide Scavenging | Isolated this compound | 278.134 ± 0.852 | phcog.com |
Enzyme Inhibition Studies
Enzyme inhibition studies investigate the ability of a compound to block the activity of specific enzymes, which can be relevant to various physiological and pathological processes. This compound has been studied for its inhibitory effects on certain enzymes. Research has shown that this compound can inhibit β-glucuronidase, an enzyme implicated in various conditions. scielo.br In one study, this compound showed β-glucuronidase inhibitory activity with an IC50 value of 162.84 ± 3.72 µg/ml (0.565 mM). scielo.br This activity was significantly higher than that of silymarin, a known inhibitor. scielo.br Additionally, studies on Swertia chirata extracts containing this compound have investigated inhibition of enzymes like acetylcholinesterase (AChE), α-amylase, and α-glucosidase. researchgate.netphcogj.com While the extract showed anti-AChE and α-glucosidase inhibitory properties, the specific contribution of isolated this compound to the inhibition of these enzymes can vary compared to other xanthones present in the extract. researchgate.netphcogj.com
| Enzyme | This compound Form | IC50 (µg/ml) | IC50 (mM) | Reference |
|---|---|---|---|---|
| β-Glucuronidase | Isolated this compound | 162.84 ± 3.72 | 0.565 | scielo.br |
Isolated Organ/Tissue Studies (e.g., Glucose-Stimulated Insulin (B600854) Release from Islets)
Studies using isolated pancreatic islets have investigated the effect of this compound on glucose-stimulated insulin release. A this compound-containing hexane (B92381) fraction (SWI) isolated from Swertia chirayita significantly enhanced glucose (16.7 mM)-stimulated insulin release from isolated islets at concentrations of 1, 10, and 100 µM nih.gov. This suggests that this compound may play a role in stimulating insulin secretion from the islets of Langerhans nih.gov.
Cellular Glucose Uptake Assays
Research has also examined the impact of this compound on cellular glucose uptake. Serum from rats treated with a this compound-containing fraction significantly enhanced glucose uptake and glycogen (B147801) synthesis in isolated muscle (diaphragm) nih.gov. Additionally, aqueous extracts of Swertia chirayita, which contain this compound, have been shown to increase basal and insulin-stimulated glucose uptake by 3T3-L1 cells openrepository.comresearchgate.net. Specifically, a concentration of 1 mg/ml of Swertia chirayita extract resulted in a 28% increase in glucose uptake compared to the control openrepository.com.
Protein Glycation Inhibition Assays
This compound has demonstrated inhibitory activity against the formation of Advanced Glycation End Products (AGEs) worldscientific.com. AGEs are implicated in the development and progression of diabetic complications and other chronic diseases nih.govnih.gov. Studies have shown that this compound can inhibit protein glycation, a key step in AGE formation openrepository.comworldscientific.com. Using insulin as a model substrate, aqueous extracts of Swertia chirayita significantly inhibited protein glycation in a dose-dependent manner, with a maximum inhibition of 25% observed at 50 mg/ml of the extract openrepository.com. The IC50 value for this compound's inhibitory activity against AGEs formation has been reported as 22.7 µM worldscientific.com.
Table 1: Effect of Swertia chirayita Extract on Protein Glycation in vitro
| Extract Concentration (mg/ml) | Inhibition of Protein Glycation (%) |
| 1 | 8 |
| 50 | 25 |
Data derived from reference openrepository.com.
Parasite Growth Inhibition Assays
This compound has been investigated for its activity against parasites, particularly Plasmodium species, the causative agents of malaria, and Leishmania species, which cause leishmaniasis dipterajournal.comnih.govrjpponline.orgresearchgate.net. This compound exhibits antimalarial properties dipterajournal.comnih.gov. While amarogentin (B1665944), another compound from Swertia chirata, has shown antileishmanial activity, this compound is also listed as a constituent of Swertia chirata with reported antileishmanial effects rjpponline.orgresearchgate.net. Studies have evaluated the antileishmanial activity of various plant extracts, including Swertia chirata, against Leishmania donovani in hamsters, showing significant inhibition of parasites researchgate.net.
In vivo Animal Models
In vivo studies using animal models are crucial for evaluating the effects of this compound in a complex biological system and its potential for therapeutic applications.
Cardiotoxicity Models (e.g., Isoproterenol-Induced)
This compound has shown protective effects against isoproterenol (B85558) (ISO)-induced cardiotoxicity in Wistar albino rats phcog.comphcog.commdpi.com. ISO-induced cardiotoxicity is a widely used model that mimics aspects of clinical cardiac damage, involving oxidative stress, inflammation, and myocardial injury phcog.comphcog.comresearchgate.net. In this model, this compound treatment led to a significant improvement in antioxidant enzyme levels and a reduction in markers of cardiac damage, such as serum glutamic-oxaloacetate transaminase phcog.comphcog.com. Histopathological examination also revealed that this compound significantly reversed the aberrations caused by ISO in a dose-dependent manner phcog.com. This compound exhibited dose-dependent cardioprotection at doses of 12 and 24 mg/kg in this model phcog.com.
Hepatotoxicity Models (e.g., Paracetamol-Induced)
The hepatoprotective effects of this compound have been evaluated in models of paracetamol (acetaminophen)-induced hepatotoxicity nih.govnih.govoup.comresearchgate.netresearchgate.net. Paracetamol overdose is a significant cause of liver failure nih.gov. Studies in Swiss mice have shown that pretreatment with this compound significantly reduced the elevation of liver enzymes, such as aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (ALP), which are indicators of liver damage oup.comresearchgate.netresearchgate.net. This compound demonstrated hepatoprotective activity in the range of 6–50 mg/kg orally in this model oup.comresearchgate.net.
Table 2: Effect of this compound on Liver Enzymes in Paracetamol-Induced Hepatotoxicity in Mice
| Treatment Group | AST Level | ALT Level | ALP Level |
| Paracetamol alone | Increased | Increased | Increased |
| Paracetamol + this compound | Reduced | Reduced | Reduced |
Hyperglycemia and Diabetes Models (e.g., Streptozotocin-Induced)
This compound has demonstrated effects on blood glucose levels in preclinical models, particularly in those induced by streptozotocin (B1681764) (STZ). STZ is a chemical agent commonly used to induce experimental diabetes in rodents by selectively damaging pancreatic beta cells, leading to insulin deficiency and hyperglycemia. researchgate.netmedsci.orgjax.orgnih.gov
Studies have shown that this compound can lower blood sugar levels in STZ-treated hyperglycemic rats. In one study, oral administration of this compound significantly reduced blood glucose in rats treated with a lower dose of STZ (35 mg/kg intravenously), but not in rats treated with a higher dose (65 mg/kg). nih.gov Another investigation using a polyherbal formulation containing this compound in STZ-nicotinamide induced diabetic rats also reported significant antidiabetic activity, comparable to Metformin. sciencescholar.us
Research suggests that the hypoglycemic action of this compound may be related to its ability to stimulate insulin release from isolated islets. nih.govjparonline.com
Hematopoiesis Studies
Investigations into the effects of this compound on hematopoiesis, the process of blood cell formation, have been conducted in animal models. One study in mice irradiated with 60Co gamma-rays examined the protective effect of this compound on hematopoiesis. nih.govnih.gov
The study observed a significant increase in colony formation in the spleen (colony forming unit in spleen = CFU-S) in irradiated mice treated with this compound. nih.gov Additionally, an enhancement of the proliferative response of bone marrow cells to recombinant murine granulocyte-macrophage colony-stimulating factor (rmGM-CSF) was noted. nih.gov Treatment with this compound also led to a significant increase in the number of peripheral blood leukocytes and a rise in serum colony-stimulating factor (CSF) levels. nih.gov The types of CSF in serum were identified as M-CSF and other hematopoietic growth factors, including IL-3 and GM-CSF. nih.gov These findings suggest that this compound may promote hematopoiesis, potentially by inducing the production of CSFs and other hematopoietic growth factors. nih.gov
Antimalarial Efficacy Studies
This compound has been investigated for its potential antimalarial properties. Swertia chirayita, a plant containing this compound, has a history of traditional use for treating malaria. dipterajournal.comdipterajournal.com
Preclinical studies have explored the efficacy of Swertia chirayita extracts and isolated compounds, including this compound, against Plasmodium parasites. dipterajournal.comdipterajournal.com While specific detailed data on this compound's direct antimalarial efficacy in isolation from these studies is limited in the provided snippets, it is mentioned as a compound contributing to the antimalarial activity of the plant. nih.govdipterajournal.com The antimalarial efficacy of Swertia chirayita is attributed to its phytochemical profile, including xanthones like this compound, which may inhibit parasite growth, induce oxidative stress in parasites, and modulate the host's immune response. dipterajournal.com
Psychopharmacological Behavioral Models
Research has explored the psychopharmacological activities of Swertia chirayita extracts, which contain this compound, using behavioral models in animals. globalresearchonline.net These studies aim to evaluate effects on parameters such as anxiety, depression, and exploratory behavior. globalresearchonline.netresearchgate.net
Behavioral tests employed in these studies include the Forced Swim Test, Elevated Plus Maze, and Hole Board Test. globalresearchonline.net While the studies specifically mention the psychopharmacological activity of ethanol (B145695) and methanol (B129727) extracts of Swertia chirayita, and suggest that flavonoids within the extract may possess significant psychopharmacological activity, direct findings on the psychopharmacological effects of isolated this compound in these models are not explicitly detailed in the provided information. globalresearchonline.net
Biochemical Parameter Analysis in vivo
Analysis of biochemical parameters in in vivo studies has provided insights into the effects of this compound on various physiological processes. In the context of isoproterenol-induced cardiotoxicity in rats, this compound treatment showed a significant improvement in antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and a reduction in serum glutamic-oxaloacetate transaminase (SGOT) and lipid profile. phcog.comphcog.com
In studies investigating hepatoprotective effects against paracetamol-induced liver damage in mice, this compound significantly reduced the elevation of hepatospecific enzymes, including aspartate aminotransferase (AST), alanine aminotransferase (ALT), and alkaline phosphatase (ALP). researchgate.net Analysis of biochemical parameters in STZ-induced diabetic rats treated with Swertia chirayita extracts containing this compound also indicated reduced levels of SGPT and SGOT compared to the diabetic control group. umn.edu
Here is a summary of some biochemical parameter changes observed in preclinical studies involving this compound or this compound-containing extracts:
| Model System | Biochemical Parameter | Observed Effect with this compound/Extract | Reference |
| Isoproterenol-induced cardiotoxicity (rats) | SOD, CAT | Significant improvement | phcog.comphcog.com |
| Isoproterenol-induced cardiotoxicity (rats) | SGOT | Reduction | phcog.comphcog.com |
| Isoproterenol-induced cardiotoxicity (rats) | Lipid profile | Reduction | phcog.comphcog.com |
| Paracetamol-induced hepatotoxicity (mice) | AST, ALT, ALP | Significant reduction in elevated levels | researchgate.net |
| STZ-induced diabetes (rats) | SGPT, SGOT | Reduced levels | umn.edu |
| STZ-induced diabetes (rats) | Blood Glucose | Significant lowering | nih.gov |
Histopathological Evaluation of Tissues
Histopathological evaluation of tissues has been conducted in preclinical studies to assess the impact of this compound on tissue morphology, particularly in the context of induced organ damage.
In the isoproterenol-induced cardiotoxicity model in rats, this compound treatment significantly reversed histopathological aberrations in the cardiac tissue in a dose-dependent manner, moving the tissue morphology towards normal. phcog.comphcog.com
In studies on paracetamol-induced hepatotoxicity in mice, histopathological evaluation demonstrated that while the extract alone might cause mild to moderate liver injury, the extract given simultaneously with paracetamol showed a protective effect on the liver according to histopathological analysis at a certain dose. researchgate.net
Investigation into the mechanism of blood sugar lowering by crude this compound in STZ-induced diabetic rats revealed that the effect was associated with marked depletion of beta-granules and pancreatic islets. waocp.org
Computational and in Silico Studies
Molecular Docking Analyses
Molecular docking is a widely used computational tool that predicts the binding modes and affinities of molecules within the active sites of target proteins. acs.orgscitechnol.com This technique is instrumental in rationalizing the mechanism behind various biochemical processes and has been applied to study the interactions of Swerchirin with specific enzymes and proteins. acs.org
Studies have utilized software such as AutoDock and AutoDock Vina to perform molecular docking analyses with this compound. researchgate.netphcog.com These analyses aim to determine how this compound interacts with the catalytic pockets or active sites of target proteins. phcog.com
Ligand-Enzyme Binding Affinity Predictions
Ligand-enzyme binding affinity prediction is a key aspect of molecular docking studies. mdpi.combiorxiv.org The binding affinity is typically expressed as a negative Gibbs free energy (ΔG) score, where lower (more negative) values indicate stronger binding. scitechnol.com
Molecular docking studies involving this compound have predicted its binding affinity to various enzymes. For instance, in a study investigating potential cardioprotective effects, in silico analysis revealed effective binding affinity of this compound into the catalytic pocket domain of superoxide (B77818) dismutase (SOD) and catalase (CAT). phcog.comphcog.com
Another study exploring the potential therapeutic effects of Wang Bu Liu Xing (Semen vaccariae) on colorectal cancer utilized molecular docking and indicated that this compound can bind with its target protein cyclin-dependent kinase 2 (CDK2) with a favorable binding energy. nih.govresearchgate.net Specifically, this study reported a binding energy value of -7.61 kcal/mol between CDK2 and this compound, with five hydrogen bonds formed at residues such as ASP-86, HJK-301, GLN-131, and ILE-10. nih.gov
Furthermore, computational studies exploring potential peroxisome proliferator-activated receptor-delta (PPARδ) agonists identified this compound among the top five molecules with docking scores indicating favorable binding to PPARδ. researchgate.net The docking score for this compound with PPARδ was calculated to be -10.131 kcal/mol. researchgate.net
The following table summarizes some predicted binding affinities of this compound with various target proteins:
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| SOD | Effective binding indicated | Not specified | phcog.comphcog.com |
| CAT | Effective binding indicated | Not specified | phcog.comphcog.com |
| CDK2 | -7.61 | ASP-86, HJK-301, GLN-131, ILE-10 | nih.gov |
| PPARδ | -10.131 | Not specified | researchgate.net |
Note: "Effective binding indicated" implies favorable interaction observed in docking without a specific numerical affinity value provided in the source snippet.
Network Pharmacology Approaches
Network pharmacology is a powerful approach that integrates techniques from network science, systems biology, and chemoinformatics to understand the complex interactions between bioactive compounds and biological systems. gexinonline.comresearchgate.net It allows for the construction of interaction networks connecting compounds to their target proteins and pathways, providing a holistic view of their potential therapeutic effects. gexinonline.com
Network pharmacology studies involving this compound have been conducted to explore its potential mechanisms of action in various conditions. For instance, a network pharmacology study investigating the effects of Wang Bu Liu Xing on colorectal cancer indicated that this compound, as a component, was connected to anti-colorectal cancer actions. nih.govresearchgate.net This study suggested that this compound, among other ingredients, may contribute to inhibiting colorectal cancer by interacting with crucial targets like CDK2, BCL2L1, and SERPINE1, and influencing pathways such as the p53 signaling pathway. nih.govresearchgate.net
Network pharmacology approaches assist in identifying critical target proteins within interaction networks, which often play essential roles in disease development and progression. researchgate.net This can help in prioritizing compounds and understanding their multi-targeted therapeutic potential. gexinonline.comresearchgate.net
Future Research Directions and Research Gaps
Standardization and Quality Control of Swerchirin and Swertia Extracts
One of the primary challenges in utilizing Swertia species and their bioactive compounds like this compound in therapeutic applications is the lack of standardized protocols for extraction, purification, and quality control nano-ntp.compharmacophorejournal.com. The variability in phytochemical composition due to geographical location, cultivation practices, and processing methods can significantly impact the efficacy and reproducibility of Swertia-based products.
Development of Robust Extraction and Purification Protocols
Current research highlights the use of various methods for extracting this compound and other xanthones from Swertia species, including hot extraction with solvents like hexane (B92381) or acetone-water mixtures, followed by purification techniques such as semi-preparative HPLC or column chromatography nih.govsemanticscholar.org. However, there is a need to develop and validate robust, scalable, and environmentally friendly extraction and purification protocols that can yield this compound with high purity and consistency researchgate.net. Optimizing parameters such as solvent type, extraction time, temperature, and pressure is crucial. The development of high-performance, environmentally friendly methods for isolating and purifying xanthones from Swertia species is an ongoing area of research researchgate.net.
Advanced Preclinical Investigations
While initial preclinical studies have indicated the potential therapeutic benefits of this compound, more advanced and comprehensive investigations are necessary to fully assess its efficacy and safety profile before clinical translation. nih.gov
Long-term Efficacy and Safety Studies
Most existing studies on this compound have focused on acute or short-term effects. Future research should include long-term efficacy studies in relevant animal models to evaluate the sustained therapeutic benefits of this compound for conditions like diabetes, malaria, and liver disorders mattioli1885journals.comresearchgate.net. These studies should also assess the potential for the development of tolerance or resistance over time. Concurrently, long-term safety studies are crucial to identify any potential cumulative toxicity or delayed adverse effects associated with prolonged exposure to this compound frontiersin.orgnih.govangelinipharma.com.
Evaluation of Potential Side Effects and Toxicity
Although some studies suggest a favorable safety profile for Swertia chirayita extracts, rigorous toxicological evaluations of isolated this compound are still needed frontiersin.orgresearchgate.net. Future research should encompass a range of toxicity studies, including acute, subchronic, and chronic toxicity assessments in multiple animal species nih.gov. These studies should evaluate potential side effects on various organ systems, reproductive toxicity, genotoxicity, and carcinogenicity researchgate.net. Identifying the dose-response relationship for both efficacy and toxicity is essential for determining a safe therapeutic window researchgate.net. Advanced preclinical research plays a critical role in characterizing the safety profile and assessing potential toxicity of potential treatments before human trials angelinipharma.comals.netwikipedia.org.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5281660 |
| Amarogentin (B1665944) | 164577 |
| Swertiamarin (B1682845) | 101112401 |
| Mangiferin (B1668620) | 10807 |
| Swertiaperenine | 11903977 |
| Gentiacauleine | 11903978 |
| Isobellidifolin | 11903979 |
| Bellidin | 11903980 |
| Gentisein | 5281658 |
Data Table: Examples of this compound Quantification in Swertia Species
| Swertia Species | Method Used | This compound Purity/Content | Reference |
| Swertia longifolia | Semi-preparative HPLC, UV-HPLC | 91% purity (isolated) phcog.com, Validated analysis method (r² > 0.9998) nih.govsemanticscholar.org | nih.govsemanticscholar.orgphcog.com |
| Swertia mussotii | HSCCC | 21 mg from 150 mg crude sample (>98% purity) researchgate.net | researchgate.net |
| Swertia chirayita | HPTLC-MS, NMR, HPLC | 53% purity in chloroform (B151607) extract phcog.com | phcog.com |
Clinical Translation and Human Trials
A significant research gap lies in the clinical translation of preclinical findings for this compound. While traditional medicine has long utilized Swertia species for various ailments, including liver disorders and malaria, there is a noted lack of extensive clinical trials specifically on isolated this compound or standardized extracts with known this compound content. nano-ntp.comresearchgate.netnih.govresearchgate.net Current pharmacological research is predominantly preclinical, highlighting the need for rigorous human studies to validate efficacy, determine optimal dosing, and assess safety in diverse patient populations. researchgate.net Future research should prioritize well-designed clinical trials to bridge the gap between traditional use, preclinical evidence, and modern medical applications. nano-ntp.com The process of conducting clinical trials is complex and requires significant resources and commitment from researchers and participants. aamc.orgtrialmed.com
Exploration of Biosynthetic Pathway Regulation
Understanding the biosynthesis of this compound is crucial for developing strategies to enhance its production, either through plant cultivation or biotechnological methods. While some research has explored the biosynthesis of related compounds like swertiamarin in Swertia chirayita and identified some involved enzymes, detailed molecular data specifically on the biosynthetic pathway of this compound in Swertia species is limited. researchgate.net Research into the regulation of this pathway, potentially involving transcription factors and signaling pathways, is necessary to optimize this compound yield. dntb.gov.uaeurekalert.org Studies on hairy root cultures of Swertia chirayita have demonstrated that elicitation can enhance this compound production, indicating that external factors and genetic regulation can influence its accumulation. researchgate.net Further research is needed to fully characterize the genes and enzymes involved in this compound biosynthesis and to elucidate the regulatory mechanisms that control its production in different plant tissues and under varying environmental conditions.
Conservation Strategies for Medicinal Plant Sources
The increasing demand for Swertia chirayita and other this compound-producing Swertia species in the pharmaceutical and traditional medicine industries has led to significant overharvesting and habitat destruction, classifying some species, like S. chirayita, as endangered. nano-ntp.comnih.govfoodscigroup.usbbrc.inresearchgate.netresearchgate.net This poses a serious threat to the long-term availability of this compound and the genetic diversity of these valuable medicinal plants. nih.govfoodscigroup.usbbrc.in Therefore, developing and implementing effective conservation strategies is a critical future research direction and an urgent necessity. Research gaps exist in optimizing sustainable cultivation practices, including agroforestry and community-based initiatives, to reduce reliance on wild populations. nano-ntp.comfoodscigroup.us Biotechnological approaches such as in vitro propagation, micropropagation, and synthetic seed technology have shown promise for Swertia species conservation and mass production, but further work is needed to optimize these methods for large-scale application and germplasm preservation. nano-ntp.comnih.govfoodscigroup.usbbrc.in Studies on genetic diversity using techniques like RAPD-PCR can also inform conservation efforts by identifying genetically distinct populations. scirp.org
Q & A
Q. What validated analytical methods are recommended for quantifying Swerchirin in plant extracts?
High-performance liquid chromatography (HPLC) coupled with UV detection is the most widely validated method for this compound quantification. Key validation parameters include linearity (e.g., R² > 0.999), selectivity (peak purity angle < threshold), and precision (%RSD < 2%) . For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to resolve ambiguities in stereochemistry or co-eluting compounds .
Q. How can researchers ensure the purity of this compound isolates during extraction?
- Step 1 : Use column chromatography with silica gel or Sephadex LH-20 for preliminary separation.
- Step 2 : Validate purity via HPLC-DAD (diode array detector) to confirm spectral homogeneity.
- Step 3 : Cross-check with NMR data (e.g., absence of extraneous peaks in DEPT-135 spectra) .
- Critical Note : Report yield calculations as "isolated yield" rather than "theoretical yield" to reflect practical efficiency .
Advanced Research Questions
Q. How should experimental designs address contradictions in this compound’s environmental stability data (e.g., degradation under varying exposure times)?
- Problem : Evidence shows conflicting trends in this compound content over time (e.g., Group 1: 3-month exposure ↓12%, Group 2: no change ).
- Resolution :
- Factor 1 : Standardize exposure conditions (light, temperature, pH) using controlled chambers.
- Factor 2 : Validate degradation products via LC-MS to rule out matrix interference.
- Statistical Approach : Apply mixed-effects models to account for inter-group variability .
Q. What methodological gaps exist in studying this compound’s hypoglycemic mechanisms, and how can they be resolved?
- Gap 1 : Overreliance on streptozotocin-induced diabetic rodent models limits translational relevance .
- Solution : Incorporate human pancreatic β-cell lines (e.g., INS-1) and glucose uptake assays in adipocytes.
- Gap 2 : Poor characterization of this compound’s molecular targets (e.g., PPAR-γ vs. AMPK pathways).
- Solution : Use CRISPR-Cas9 knockout models and competitive binding assays .
Q. How can researchers optimize this compound extraction protocols while ensuring reproducibility?
- Design : Implement a Box-Behnken response surface methodology (RSM) to model solvent ratio, temperature, and time.
- Validation : Include inter-laboratory reproducibility tests with ≥3 independent replicates.
- Reporting : Adhere to the Beilstein Journal’s guidelines for experimental detail (e.g., reagent purity, equipment calibration) .
Data Interpretation & Contradictions
Q. How to resolve discrepancies in this compound’s reported bioactivity across studies?
- Case Example : Antidiabetic EC₅₀ values range from 50–200 µg/mL .
- Methodological Fixes :
- Normalize data to positive controls (e.g., metformin).
- Disclose solvent used (e.g., DMSO vs. ethanol) due to solubility-driven bioavailability differences.
- Use standardized cell viability assays (e.g., MTT over Alamar Blue) to reduce variability .
Q. What statistical frameworks are suitable for analyzing dose-dependent responses in this compound studies?
- Non-linear Models : Fit data to sigmoidal curves (e.g., Hill equation) for EC₅₀/IC₅₀ calculations.
- Outlier Handling : Apply Grubbs’ test with α = 0.01 to exclude anomalous data points.
- Multi-variate Analysis : Use PCA to disentangle correlated variables (e.g., extraction solvent polarity vs. yield) .
Tables for Methodological Reference
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
